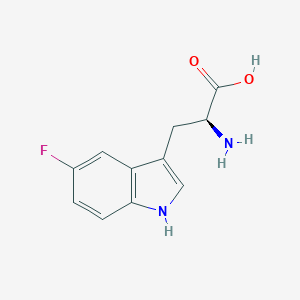

5-Fluorotryptophan

Description

5-Fluoro-L-tryptophan has been reported in Aspergillus fumigatus with data available.

RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020654 | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16626-02-1 | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorotryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Fluorotryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FW) is a fluorinated analog of the essential amino acid L-tryptophan. Its unique properties, conferred by the substitution of a hydrogen atom with fluorine at the 5-position of the indole ring, make it an invaluable tool in various fields of scientific research and drug development. The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions.[1][2][3] This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 5-fluorotryptophan, complete with detailed experimental protocols and quantitative data to aid researchers in its effective application.

Synthesis Methodologies

The synthesis of 5-fluorotryptophan can be broadly categorized into three main approaches: enzymatic synthesis, chemical synthesis (particularly for radiolabeling), and biosynthetic incorporation into proteins.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to produce L-5-fluorotryptophan. This method typically utilizes the enzyme tryptophan synthase, which catalyzes the reaction between 5-fluoroindole and L-serine.

Key Advantages:

-

High stereospecificity, yielding the desired L-isomer.

-

Mild reaction conditions.

-

Environmentally friendly process.

Quantitative Data:

| Method | Starting Materials | Key Enzyme | pH | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |

| Enzymatic Synthesis | 5-Fluoroindole, Pyruvic Acid, Ammonium Sulfate | Tryptophanase (TRP) | 9.5-10.0 | 40 | 10 min | 73 ± 6 | Not specified | [4] |

| Biotransformation | 5-Fluoroindole | Engineered E. coli with Tryptophan Synthase | Not specified | Not specified | >6 hours | Not specified | Not specified | [5] |

Experimental Protocol: Enzymatic Synthesis of L-5-Fluorotryptophan [4]

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel, combine 1.35 mg of 5-fluoroindole with 1.5 ml of a TRIS buffer (0.1 M) and ethanol solution (75:25 v/v).

-

Add 400 µl of 1.5 M ammonium sulfate (AMS).

-

Add 20 µl of pyruvic acid.

-

Add 50 µl of Tryptophanase (TRP) enzyme solution.

-

Add 10 µl of 10.7 mM pyridoxal 5'-phosphate (PLP) as a cofactor.

-

-

pH Adjustment:

-

Adjust the pH of the reaction mixture to between 9.5 and 10.0 using an appropriate acid or base.

-

-

Incubation:

-

Incubate the reaction mixture at 40°C for 10 minutes with gentle agitation.

-

-

Reaction Termination and Analysis:

-

Terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the yield of 5-fluorotryptophan.

-

Logical Workflow for Enzymatic Synthesis:

Caption: Enzymatic synthesis of L-5-Fluorotryptophan from 5-fluoroindole.

Chemical Synthesis (Radiolabeling with ¹⁸F)

Chemical synthesis is particularly important for producing radiolabeled 5-fluorotryptophan, such as [¹⁸F]5-fluorotryptophan, which is used as a tracer in Positron Emission Tomography (PET). These methods often involve multi-step reactions starting from a precursor molecule.

Quantitative Data for [¹⁸F]5-F-AMT Synthesis: [6]

| Precursor | Method | Deprotection | Isolated Yield (%) | Decay Corrected Yield (%) | Radiochemical Purity (%) |

| Boronic Ester Precursor 4 | Copper-catalyzed radiofluorination | Harsher (elevated temperature) | 7.6 | 10.9 | >97 |

| Boronic Ester Precursor 9 | Copper-catalyzed radiofluorination | Milder (lower temperature) | 10.0 | 14.9 | >97 |

Experimental Protocol: Radiosynthesis of [¹⁸F]5-F-Trp Derivatives [6]

-

Precursor Synthesis: Synthesize a suitable precursor, such as a boronic ester derivative of tryptophan (e.g., 5-BPin-Trp).

-

Radiolabeling:

-

Start with dry [¹⁸F]tetrabutylammonium fluoride ([¹⁸F]TBAF).

-

In a reaction vial, combine the precursor with a copper catalyst.

-

Add the [¹⁸F]TBAF solution.

-

Heat the reaction mixture at 110°C for 20 minutes.

-

-

Deprotection:

-

After the labeling reaction, perform a one-step deprotection to remove any protecting groups from the tryptophan molecule. This can be achieved using acidic (e.g., TFA) or basic (e.g., KOH/NaOH) conditions, depending on the precursor used.[6]

-

-

Purification:

-

Purify the resulting [¹⁸F]5-F-Trp derivative using HPLC.

-

Workflow for Radiochemical Synthesis:

Caption: General workflow for the radiochemical synthesis of [¹⁸F]5-Fluorotryptophan.

Biosynthetic Incorporation into Proteins

5-Fluorotryptophan can be incorporated into proteins in place of tryptophan during protein synthesis in bacterial expression systems, such as E. coli. This is a powerful technique for introducing a ¹⁹F NMR probe site-specifically into a protein of interest.

Quantitative Data for Biosynthetic Incorporation: [7]

| Organism | Method | Analog | Incorporation Level (%) |

| E. coli (Tryptophan auxotroph) | In vivo incorporation | 4-Fluorotryptophan | ~75 |

| E. coli (Tryptophan auxotroph) | In vivo incorporation | 5-Fluorotryptophan | 50-60 |

| E. coli (Tryptophan auxotroph) | In vivo incorporation | 6-Fluorotryptophan | 50-60 |

Experimental Protocol: Biosynthetic Incorporation of 5-FW into Proteins in E. coli [1]

-

Cell Culture Preparation:

-

Use a tryptophan auxotroph strain of E. coli (a strain that cannot synthesize its own tryptophan).

-

Grow the cells in a minimal medium containing all necessary nutrients except tryptophan.

-

-

Induction and Labeling:

-

When the cell culture reaches the desired optical density, induce protein expression (e.g., with IPTG).

-

Simultaneously, supplement the culture medium with 5-fluorotryptophan (e.g., 40 mg/mL).[1] To enhance incorporation, an inhibitor of the shikimate pathway (for aromatic amino acid synthesis), such as glyphosate (1 g/L), can be added.[1]

-

-

Incubation:

-

Continue to incubate the cells for several hours to allow for protein expression and incorporation of 5-FW.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Workflow for Biosynthetic Incorporation:

Caption: Workflow for the biosynthetic incorporation of 5-Fluorotryptophan into proteins.

Purification Methodologies

Effective purification is critical to obtain high-purity 5-fluorotryptophan for research applications. The two primary methods are High-Performance Liquid Chromatography (HPLC) and crystallization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of 5-fluorotryptophan from reaction mixtures and for the analysis of its purity. Reversed-phase HPLC is commonly employed.

Experimental Protocol: HPLC Purification of Peptides containing 5-FW (Generalizable) [8]

-

Sample Preparation:

-

Dissolve the crude 5-fluorotryptophan or peptide containing it in a suitable solvent (e.g., 50% H₂O / 50% CH₃CN).

-

Filter the sample through a 0.2 µm or 0.45 µm filter to remove particulate matter.

-

-

Buffer Preparation:

-

Prepare mobile phase buffers. A common system consists of:

-

Buffer A: Water with a small amount of trifluoroacetic acid (TFA), e.g., 0.1%.

-

Buffer B: Acetonitrile with a small amount of TFA, e.g., 0.1%.

-

-

Filter the buffers through a 0.2 µm or 0.45 µm filter.

-

-

HPLC Operation:

-

Equilibrate the HPLC column (e.g., a C18 column) with the initial mobile phase composition (e.g., a high percentage of Buffer A).

-

Inject the filtered sample onto the column.

-

Elute the sample using a gradient of increasing Buffer B concentration. The specific gradient will depend on the hydrophobicity of the compound.

-

Monitor the elution profile using a UV detector, typically at a wavelength around 280 nm.

-

Collect the fractions corresponding to the 5-fluorotryptophan peak.

-

-

Post-Purification:

-

Combine the pure fractions and remove the solvent by lyophilization (freeze-drying).

-

General Workflow for HPLC Purification:

Caption: General workflow for the HPLC purification of 5-Fluorotryptophan.

Crystallization

Crystallization is an effective method for purifying larger quantities of 5-fluorotryptophan and can yield highly pure crystalline material. The process relies on the principle of differential solubility.

Experimental Protocol: Crystallization of Tryptophan (Adaptable for 5-FW) [9]

-

Dissolution:

-

Dissolve the crude 5-fluorotryptophan in a suitable solvent system. For tryptophan, aqueous solutions at a specific pH are often used. For instance, dissolving in water and adjusting the pH to between 8 and 13 can increase solubility.[9]

-

-

Storage/Aging (Optional but Recommended):

-

Store the solution at a controlled temperature (e.g., 40-60°C) for a period ranging from hours to days. This can improve the crystal size and shape.[9]

-

-

Inducing Crystallization:

-

Induce crystallization by slowly changing the conditions to decrease the solubility of 5-fluorotryptophan. This can be achieved by:

-

Cooling: Slowly cool the solution.

-

pH Adjustment: Adjust the pH towards the isoelectric point of 5-fluorotryptophan.

-

-

-

Crystal Recovery:

-

Once crystals have formed, recover them by filtration.

-

Wash the crystals with a cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

Application in Research: A Probe for Protein Studies

5-Fluorotryptophan's primary application in research is as a spectroscopic probe to investigate protein structure and dynamics. The ¹⁹F nucleus provides a sensitive handle for NMR spectroscopy, while the fluorinated indole ring offers unique fluorescence properties.[1][3]

Logical Relationship: 5-FW as a Research Tool

Caption: The role of 5-Fluorotryptophan as a probe in protein structural biology.

Conclusion

The synthesis and purification of 5-fluorotryptophan are well-established processes with multiple methodologies available to suit different research needs. Enzymatic synthesis provides a straightforward route to the biologically relevant L-isomer, while chemical synthesis is crucial for radiolabeling applications. Biosynthetic incorporation has revolutionized the study of proteins by enabling the site-specific introduction of a sensitive spectroscopic probe. Coupled with robust purification techniques like HPLC and crystallization, high-purity 5-fluorotryptophan can be readily obtained. This versatile molecule will undoubtedly continue to be a cornerstone in advancing our understanding of protein science and in the development of novel therapeutics.

References

- 1. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Purification of Peptides [protocols.io]

- 9. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorotryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FTrp) is a synthetic analog of the essential amino acid L-tryptophan, where a hydrogen atom at the fifth position of the indole ring is replaced by a fluorine atom. This substitution imparts unique physicochemical properties that make 5-FTrp a valuable tool in various scientific disciplines, including biochemistry, structural biology, and drug development. Its ability to be incorporated into proteins in place of tryptophan allows for the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy to probe protein structure, dynamics, and ligand interactions.[1] Furthermore, its distinct fluorescence characteristics offer a complementary method for studying protein environments.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluorotryptophan, detailed experimental protocols for their determination, and a visualization of its relevance in key metabolic pathways.

Core Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, into the tryptophan molecule significantly influences its electronic properties, hydrophobicity, and interactions with biological systems. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [2] |

| Molecular Weight | 222.22 g/mol | [2][3] |

| Melting Point | 265 °C (decomposes) | |

| pKa (Strongest Acidic) | ~2.12 (Predicted) | [4] |

| pKa (Strongest Basic) | ~9.4 (Predicted) | [4] |

| logP | -0.7 to -0.94 (Computed/Predicted) | [3][4] |

| Aqueous Solubility | ~1.21 mg/mL (Predicted) | [4] |

| UV Absorbance (λmax) | Red-shifted by ~5 nm compared to Tryptophan | [1] |

| Molar Extinction Coefficient (at 280 nm) | 5700 M⁻¹ cm⁻¹ | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 5-Fluorotryptophan are provided below. These protocols are based on established techniques for amino acid characterization.

Determination of pKa by Titration

This protocol describes the determination of the acid dissociation constants (pKa) of 5-Fluorotryptophan using acid-base titration.

Materials:

-

5-Fluorotryptophan

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

Procedure:

-

Preparation of 5-FTrp Solution: Accurately weigh a known amount of 5-Fluorotryptophan (e.g., to make a 0.01 M solution) and dissolve it in a known volume of deionized water in a beaker.

-

Acidic Titration:

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the 5-FTrp solution.

-

Fill a burette with standardized 0.1 M HCl.

-

Add the HCl in small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Alkaline Titration:

-

Prepare another identical solution of 5-Fluorotryptophan.

-

Fill a separate burette with standardized 0.1 M NaOH.

-

Add the NaOH in small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH rises to approximately 12.5.[5]

-

-

Data Analysis:

-

Plot a titration curve of pH versus the equivalents of acid and base added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the amino group.

-

Alternatively, the pKa values can be determined from the inflection points of a derivative plot (ΔpH/ΔV vs. volume of titrant).[6]

-

Determination of logP by the Shake-Flask Method

This protocol outlines the determination of the octanol-water partition coefficient (logP) of 5-Fluorotryptophan.

Materials:

-

5-Fluorotryptophan

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (or a suitable buffer like PBS, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or screw-cap centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

-

Volumetric glassware

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) in a large separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7]

-

Sample Preparation: Prepare a stock solution of 5-Fluorotryptophan in the aqueous phase at a known concentration.

-

Partitioning:

-

In a separatory funnel or centrifuge tube, add a known volume of the 5-FTrp aqueous solution and an equal volume of the pre-saturated n-octanol.

-

Securely cap the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[8]

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

To ensure complete separation, especially if an emulsion has formed, centrifuge the mixture at a moderate speed.[7]

-

-

Concentration Analysis:

-

Carefully withdraw a sample from both the aqueous and the n-octanol phases, being cautious not to disturb the interface.

-

Determine the concentration of 5-Fluorotryptophan in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC). A calibration curve for 5-FTrp in each phase should be prepared beforehand.

-

-

Calculation of logP:

-

The partition coefficient (P) is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase: P = [5-FTrp]octanol / [5-FTrp]aqueous

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the determination of the equilibrium aqueous solubility of 5-Fluorotryptophan.

Materials:

-

5-Fluorotryptophan (solid)

-

Deionized water or a suitable buffer

-

Screw-cap vials or flasks

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid 5-Fluorotryptophan to a series of vials or flasks containing a known volume of the aqueous solvent (e.g., water or buffer). The presence of undissolved solid is crucial to ensure a saturated solution.[9]

-

Equilibration:

-

Seal the vials/flasks to prevent solvent evaporation.

-

Place the samples in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[10]

-

-

Phase Separation:

-

Remove the samples from the shaker bath and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved 5-Fluorotryptophan using a validated analytical method such as UV-Vis spectrophotometry or HPLC, with a proper calibration curve.

-

-

Calculation of Solubility: The determined concentration represents the equilibrium solubility of 5-Fluorotryptophan in the specified solvent at the given temperature. The results are typically expressed in mg/mL or mol/L.

Metabolic Pathways Involving Tryptophan Analogs

As an analog of tryptophan, 5-Fluorotryptophan can be recognized by the enzymatic machinery involved in tryptophan metabolism. The two primary metabolic fates of tryptophan in humans are the serotonin pathway and the kynurenine pathway.

Serotonin Synthesis Pathway

This pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. 5-Fluorotryptophan can act as a substrate for the enzymes in this pathway, leading to the formation of fluorinated analogs of these important biomolecules.

Caption: The serotonin synthesis pathway, illustrating the potential incorporation of 5-Fluorotryptophan.

Kynurenine Metabolism Pathway

The kynurenine pathway is the major catabolic route for tryptophan, producing several neuroactive metabolites. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[11][12]

Caption: The kynurenine pathway, showing the potential entry of 5-Fluorotryptophan into this metabolic route.

Conclusion

5-Fluorotryptophan possesses a unique set of physicochemical properties that distinguish it from its natural counterpart, tryptophan. These properties, arising from the strategic placement of a fluorine atom, make it an invaluable probe in modern biochemical and pharmaceutical research. The data and protocols presented in this guide offer a foundational resource for scientists and researchers aiming to utilize 5-Fluorotryptophan in their studies. A thorough understanding of its characteristics is paramount for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents and research tools.

References

- 1. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluorotryptophan, D- | C11H11FN2O2 | CID 688358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 12. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluorotryptophan: A Technical Guide to its Spectral Properties for Advanced Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FW) has emerged as a powerful analog of the natural amino acid tryptophan for in-depth spectroscopic analysis of protein structure, dynamics, and interactions. Its unique photophysical properties, including a characteristic spectral shift and reduced sensitivity to certain quenching mechanisms, offer distinct advantages over native tryptophan fluorescence. This technical guide provides a comprehensive overview of the spectral properties of 5-FW, detailed experimental protocols for its use, and its applications in cutting-edge research. The strategic substitution of a hydrogen atom with fluorine in the indole ring provides a sensitive probe for both fluorescence spectroscopy and ¹⁹F Nuclear Magnetic Resonance (NMR), making it a versatile tool in the biophysical characterization of proteins.[1][2][3][4]

Core Spectral Properties of 5-Fluorotryptophan

The introduction of a fluorine atom at the 5th position of the indole ring subtly alters the electronic properties of the tryptophan side chain, leading to measurable changes in its absorbance and fluorescence characteristics.

Absorption and Molar Extinction Coefficient

A key identifying feature of 5-FW in a protein sample is a characteristic red shift of approximately 5 nm in its UV-Vis absorption spectrum when compared to native tryptophan.[1] This shift is a reliable indicator of successful incorporation of the analog into the protein of interest.

| Property | Value | Reference |

| Molar Extinction Coefficient (at 280 nm) | 5700 M⁻¹cm⁻¹ | [1] |

| Molar Extinction Coefficient of NATA (at 280 nm) | 5500 M⁻¹cm⁻¹ | [1] |

Fluorescence Emission

The fluorescence of 5-FW is highly sensitive to its local microenvironment, a property known as solvatochromism.[5] This sensitivity makes it an excellent probe for monitoring changes in protein conformation and binding events. The emission maximum can vary significantly depending on the polarity of the surrounding environment, with buried, hydrophobic environments generally causing a blue shift compared to solvent-exposed sites.

| Parameter | Typical Range/Value | Notes |

| Excitation Wavelength | 295 nm | Minimizes excitation of tyrosine residues.[1] |

| Emission Wavelength Range | 300 - 500 nm | The exact maximum is environment-dependent.[1] |

Advanced Photophysical Characteristics

Beyond basic absorption and emission, the quantum yield, fluorescence lifetime, and quenching properties of 5-FW provide deeper insights into molecular interactions and dynamics.

Quantum Yield and Fluorescence Lifetime

The quantum yield and fluorescence lifetime of 5-FW are critical parameters for quantitative analysis. Notably, 5-FW often exhibits a more homogeneous fluorescence decay, with a single or major lifetime component, in contrast to the often complex, multi-exponential decays of tryptophan in proteins.[6][7] This reduced lifetime heterogeneity makes 5-FW a superior donor for Förster Resonance Energy Transfer (FRET) experiments, allowing for more precise distance measurements.[7][8] While the quantum yield of free 5-FW is similar to that of tryptophan, the 5-fluoro substitution has been shown to increase the intrinsic nonradiative decay rate in some contexts, leading to a shorter fluorescence lifetime compared to 3-methylindole (a tryptophan analog) in water (6.8 ns for 5-F3MI vs. 9.1 ns for 3MI).[9]

| Property | Observation | Significance |

| Quantum Yield | Similar to free tryptophan.[6] | Provides a bright signal for detection. |

| Fluorescence Lifetime | Often mono-exponential or has a major decay component (>80-90%).[6][7] | Reduces ambiguity in FRET studies and simplifies data analysis. |

| Lifetime Heterogeneity | Significantly reduced compared to tryptophan.[6][7][8] | Improves the accuracy of distance measurements in FRET. |

Solvatochromism

The sensitivity of 5-FW's emission spectrum to the polarity of its local environment is a key advantage. As the environment becomes more polar, the emission maximum typically shifts to longer wavelengths (a red shift). This property can be exploited to monitor protein folding, conformational changes, and the binding of ligands or other proteins.

Reduced Quenching and Enhanced Photostability

A significant advantage of 5-FW is its reduced susceptibility to quenching by electron transfer.[9] The higher ionization potential of 5-FW compared to tryptophan suppresses this quenching pathway, which in native proteins can complicate the interpretation of fluorescence data. This suppression provides a clearer view of the true relaxation dynamics of the protein environment.[9]

Experimental Protocols

The successful application of 5-FW spectroscopy relies on robust methodologies for protein expression, purification, and spectroscopic analysis.

Biosynthetic Incorporation of 5-Fluorotryptophan

The incorporation of 5-FW into proteins is typically achieved through biosynthetic methods in bacterial expression systems, such as Escherichia coli.[1] This often involves the use of tryptophan auxotroph strains or the inhibition of the shikimate pathway for aromatic amino acid synthesis.[1]

Steady-State Fluorescence Spectroscopy

The following protocol outlines the key steps for acquiring steady-state fluorescence emission spectra of a 5-FW-containing protein.

-

Sample Preparation:

-

Prepare a 10 µM solution of the purified, 5-FW-labeled protein in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).[1]

-

Prepare a buffer blank for background subtraction.

-

Ensure the optical density of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.[1]

-

-

Instrumentation and Settings:

-

Data Acquisition and Analysis:

-

Collect the emission spectrum of the protein sample and the buffer blank.

-

Subtract the buffer spectrum from the protein spectrum to correct for background fluorescence.

-

The resulting spectrum reveals the fluorescence emission profile of the 5-FW within the protein.

-

Applications in Research and Drug Development

The unique spectral properties of 5-FW make it a valuable tool for a wide range of applications in basic research and pharmaceutical development.

-

Probing Protein Microenvironments: The sensitivity of 5-FW fluorescence to the local environment allows for the characterization of the polarity and dynamics of specific protein regions.[1][2]

-

Monitoring Protein Folding and Conformational Changes: Changes in the fluorescence emission of 5-FW can be used to track the folding and unfolding of proteins, as well as more subtle conformational transitions upon ligand binding or changes in environmental conditions.

-

Investigating Protein-Ligand and Protein-Protein Interactions: The incorporation of 5-FW at or near a binding site can provide a sensitive readout of binding events, enabling the determination of binding affinities and kinetics.[10]

-

FRET-Based Distance Measurements: The reduced lifetime heterogeneity of 5-FW makes it an excellent FRET donor for measuring intramolecular and intermolecular distances in proteins and protein complexes.[7][8]

-

¹⁹F NMR Studies: In addition to its fluorescence properties, the ¹⁹F nucleus of 5-FW provides a sensitive probe for NMR spectroscopy, allowing for the study of protein structure and dynamics from an alternative perspective.[1][2][3][4]

Conclusion

5-Fluorotryptophan offers a powerful and versatile spectroscopic tool for researchers and drug developers. Its distinct spectral properties, including a red-shifted absorbance, environmentally sensitive fluorescence, and reduced quenching, provide a clearer and more detailed window into protein structure and function compared to intrinsic tryptophan fluorescence. By leveraging the detailed protocols and understanding the fundamental principles outlined in this guide, scientists can effectively employ 5-FW to advance our understanding of complex biological systems and accelerate the development of novel therapeutics.

References

- 1. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Fluorotryptophan: A Technical Guide for Researchers

An in-depth exploration of the biochemical and cellular effects of the tryptophan analog, 5-Fluorotryptophan (5-FW), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, experimental applications, and impact on key metabolic pathways.

Introduction

5-Fluorotryptophan (5-FW) is a fluorinated analog of the essential amino acid L-tryptophan. Its structural similarity allows it to participate in many of the same biochemical reactions as its natural counterpart, yet the substitution of a hydrogen atom with fluorine at the 5-position of the indole ring imparts unique chemical and physical properties. These properties have made 5-FW a valuable tool in a wide range of research applications, from fundamental studies of protein structure and function to the development of novel therapeutic agents.

This technical guide provides a detailed overview of the biological activity of 5-FW, with a focus on its incorporation into proteins, its effects on enzyme kinetics, and its role as a probe in advanced spectroscopic techniques. Furthermore, it delves into the impact of 5-FW on the major metabolic pathways of tryptophan: the serotonin and kynurenine pathways. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this knowledge in a laboratory setting.

Mechanism of Action: A Tryptophan Mimic with Unique Properties

The primary mechanism of action of 5-FW stems from its ability to be recognized by the cellular machinery responsible for tryptophan metabolism and protein synthesis. Once introduced into a biological system, 5-FW can be actively transported into cells and utilized by aminoacyl-tRNA synthetases, leading to its incorporation into nascent polypeptide chains in place of tryptophan residues.[1]

This substitution can have a range of consequences for the resulting protein:

-

Altered Protein Structure and Function: The presence of the highly electronegative fluorine atom can alter the local electronic environment within a protein, potentially impacting its folding, stability, and conformational dynamics. This can, in turn, affect the protein's biological activity, leading to either a loss or gain of function. In some instances, the incorporation of 5-FW can lead to malfunctioning enzymes, resulting in nonspecific cytotoxicity.[1]

-

A Probe for Biophysical Studies: The fluorine-19 (¹⁹F) nucleus possesses a nuclear spin of ½ and is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy. As fluorine is virtually absent in biological systems, the incorporation of 5-FW provides a unique and powerful probe for studying protein structure, dynamics, and interactions with other molecules, without the background noise associated with proton NMR.[1][2]

-

Fluorescent Reporter: The indole ring of tryptophan is intrinsically fluorescent. The introduction of a fluorine atom at the 5-position modifies these fluorescent properties, making 5-FW a sensitive reporter of the local microenvironment within a protein.[3][4] Changes in the fluorescence emission spectrum of a 5-FW-containing protein can provide insights into conformational changes, ligand binding, and protein-protein interactions.

Quantitative Data on Biological Activity

The biological effects of 5-FW can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data regarding the incorporation of 5-FW and its impact on enzyme activity.

Table 1: Incorporation of 5-Fluorotryptophan into Proteins in E. coli

| Parameter | Value | Reference |

| Replacement of L-tryptophan | 50-60% | [5] |

Table 2: Effect of 5-Fluorotryptophan Incorporation on Enzyme Activity in E. coli

| Enzyme | Activity Compared to Control | Reference |

| β-galactosidase | 10% of normal | [5] |

| Lactose permease | <10% of control | [5] |

| D-Lactate dehydrogenase | 50% of control | [5] |

Table 3: 5-Fluorotryptophan as a Substrate for Kynurenine Pathway Enzymes

| Enzyme | Substrate Status | Reference |

| Indoleamine 2,3-dioxygenase (IDO1) | Substrate | [6] |

| Tryptophan 2,3-dioxygenase (TDO2) | Substrate | [6] |

Impact on Tryptophan Metabolic Pathways

Tryptophan is a precursor to several biologically important molecules, and its metabolism is tightly regulated through two primary pathways: the serotonin pathway and the kynurenine pathway. 5-FW, as a tryptophan analog, can enter and influence these pathways.

The Serotonin Pathway

The serotonin pathway is responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. The rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[7][8] Given that 5-FW has a fluorine atom at the 5-position, it is not a substrate for TPH and can act as a competitive inhibitor of this enzyme, thereby potentially reducing the synthesis of serotonin.[9][10]

The Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan degradation, accounting for over 95% of its catabolism.[11] This pathway generates several neuroactive and immunomodulatory metabolites. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO2).[12][13] L-5-fluorotryptophan has been shown to be a substrate for both IDO1 and TDO2, meaning it can be metabolized through this pathway.[6] The consequences of 5-FW entering the kynurenine pathway and the biological activity of the resulting fluorinated metabolites are areas of active research.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-FW.

Protocol 1: Incorporation of 5-Fluorotryptophan into Recombinant Proteins in E. coli

This protocol describes a general method for expressing a recombinant protein in E. coli with 5-FW incorporated in place of tryptophan. This method utilizes a tryptophan auxotroph strain of E. coli to ensure efficient incorporation.

Materials:

-

E. coli tryptophan auxotroph strain (e.g., ATCC 29055)

-

Expression vector containing the gene of interest

-

Minimal media (e.g., M9 minimal media)

-

L-tryptophan

-

5-Fluorotryptophan

-

Inducing agent (e.g., IPTG)

-

Standard protein purification reagents and equipment

Procedure:

-

Transform the E. coli tryptophan auxotroph strain with the expression vector.

-

Inoculate a starter culture in minimal media supplemented with L-tryptophan (20 µg/mL) and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of minimal media containing L-tryptophan with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).

-

Incubate for 1 hour to allow for the expression of the target protein containing tryptophan.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile, pre-warmed minimal media lacking tryptophan to remove any residual tryptophan.

-

Resuspend the cell pellet in pre-warmed minimal media supplemented with 5-Fluorotryptophan (e.g., 40 µg/mL).

-

Continue to incubate the culture for an additional 3-4 hours to allow for the expression of the protein with 5-FW incorporation.

-

Harvest the cells by centrifugation.

-

Proceed with the standard purification protocol for the protein of interest.

-

Verify the incorporation of 5-FW using mass spectrometry.

Protocol 2: ¹⁹F NMR Spectroscopy of 5-FW Labeled Proteins

This protocol provides a general framework for acquiring and processing ¹⁹F NMR spectra of proteins containing 5-FW.

Materials:

-

Purified 5-FW labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)

-

NMR spectrometer equipped with a fluorine probe

-

NMR tubes

-

D₂O for locking

-

Fluorine standard (e.g., trifluoroacetic acid, TFA)

Procedure:

-

Prepare the protein sample by buffer exchanging into the desired NMR buffer containing 5-10% D₂O.

-

Transfer the sample to an NMR tube.

-

Tune and match the fluorine probe of the NMR spectrometer.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters include:

-

A spectral width appropriate for the expected chemical shift range of 5-FW.

-

A sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the protein concentration and spectrometer sensitivity).

-

A relaxation delay of 1-2 seconds.

-

-

Process the acquired data by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectrum using an external or internal fluorine standard.

-

Analyze the resulting spectrum to identify the ¹⁹F resonances corresponding to the incorporated 5-FW residues. Chemical shift changes upon addition of ligands or other interacting molecules can provide information about binding events and conformational changes.[14]

Protocol 3: Fluorescence Spectroscopy of Proteins Containing 5-FW

This protocol outlines the measurement of steady-state fluorescence spectra of proteins labeled with 5-FW to probe the local environment of the fluorophore.

Materials:

-

Purified 5-FW labeled protein in a suitable buffer

-

Fluorometer

-

Quartz cuvette

Procedure:

-

Prepare a series of protein concentrations to determine the optimal concentration that avoids inner filter effects.

-

Set the excitation wavelength of the fluorometer to approximately 295 nm.[3]

-

Record the emission spectrum from approximately 300 to 450 nm.[3]

-

Record a buffer blank spectrum and subtract it from the protein spectrum.

-

Analyze the emission maximum (λ_max) and the fluorescence intensity. A blue-shift in λ_max is indicative of a more hydrophobic environment for the 5-FW residue, while a red-shift suggests a more solvent-exposed environment. Changes in fluorescence intensity can also indicate conformational changes or ligand binding.

Conclusion

5-Fluorotryptophan is a versatile and powerful tool for researchers across various disciplines. Its ability to be incorporated into proteins provides a unique avenue for probing protein structure, function, and dynamics with high precision using ¹⁹F NMR and fluorescence spectroscopy. Furthermore, its interaction with the major metabolic pathways of tryptophan opens up possibilities for investigating the roles of these pathways in health and disease. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize 5-FW in their studies and contribute to a deeper understanding of complex biological systems. As research in this area continues, the applications of 5-Fluorotryptophan are expected to expand, further solidifying its importance as a key molecule in the toolbox of chemical biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and evaluation of L- and D-5-[18F]fluorotryptophan as PET imaging probes for indoleamine and tryptophan 2,3-dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-Tagged 5-Hydroxytryptophan to Investigate Amino Acid Metabolism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition and kinetic changes of brain tryptophan-5-hydroxylase during insulin-dependent diabetes mellitus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The preparation of 19F-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluorotryptophan as a Substrate Analogue for Enzyme Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophan (5-FW) is a fluorinated analogue of the essential amino acid tryptophan that has emerged as a powerful tool in enzyme studies. Its unique physicochemical properties, particularly the presence of the fluorine atom, allow for the use of sensitive biophysical techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy to probe enzyme structure, function, and dynamics. This guide provides a comprehensive overview of the application of 5-FW as a substrate analogue, detailing its properties, experimental protocols for its use, and its application in studying key enzymes involved in tryptophan metabolism.

Physicochemical Properties of 5-Fluorotryptophan

The substitution of a hydrogen atom with a fluorine atom at the 5th position of the indole ring of tryptophan results in minimal steric perturbation while introducing a highly sensitive spectroscopic probe. This makes 5-FW an excellent mimic of natural tryptophan in many biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2] |

| Molecular Weight | 222.22 g/mol | [1][2] |

| Molar Extinction Coefficient (at 280 nm) | 5700 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield of Tryptophan (in water) | 0.12 - 0.14 | [4][5][6] |

| Biochemical Action | Nonspecifically cytotoxic due to incorporation into proteins, potentially altering enzyme function. | [2] |

Applications in Enzyme Studies

5-FW serves as a versatile substrate analogue for a variety of enzymes, providing valuable insights into their catalytic mechanisms and inhibition.

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)

IDO and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine.[7] This pathway is implicated in immune tolerance and is a target for cancer immunotherapy. L-5-fluorotryptophan has been confirmed as a substrate for both IDO1 and TDO2.[7] The metabolism of 5-FW by these enzymes can be monitored to assess their activity in vitro and potentially in vivo.

Signaling Pathway: The Kynurenine Pathway

The following diagram illustrates the initial steps of the kynurenine pathway, where tryptophan is metabolized by IDO or TDO.

Caption: Initial steps of the kynurenine pathway with 5-FW as a substrate.

Tryptophan Synthase

Tryptophan synthase is a bifunctional enzyme complex that catalyzes the final two steps in the biosynthesis of tryptophan.[8][9] The α-subunit cleaves indole-3-glycerol phosphate to indole, which is then channeled to the β-subunit where it reacts with serine to form tryptophan.[8][9] 5-Fluoroindole, a precursor to 5-FW, can be utilized by tryptophan synthase to produce 5-fluorotryptophan, allowing for detailed mechanistic studies of this channeled reaction.[10]

Enzyme Mechanism: Tryptophan Synthase (β-subunit reaction)

The diagram below outlines the key steps in the condensation of indole (or 5-fluoroindole) with serine at the β-subunit of tryptophan synthase.

Caption: Tryptophan synthase β-subunit reaction with 5-fluoroindole.

Experimental Protocols

The use of 5-FW in enzyme studies necessitates its incorporation into proteins and subsequent analysis using specialized techniques.

Incorporation of 5-Fluorotryptophan into Proteins

1. Site-Directed Mutagenesis: To introduce a tryptophan residue at a specific site for subsequent replacement with 5-FW, site-directed mutagenesis is employed.

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle, with a melting temperature (Tm) of ≥78°C.[11][12] The GC content should be at least 40%, and the primers should terminate in one or more G or C bases.[12]

-

PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Phusion) with the template plasmid containing the gene of interest and the mutagenic primers. A typical reaction mixture includes: 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, reaction buffer, and polymerase in a final volume of 50 µL.[11]

-

Template Digestion: Digest the parental, methylated template DNA with DpnI endonuclease at 37°C for at least 2 hours.[12]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Verification: Sequence the resulting plasmids to confirm the desired mutation.

2. Protein Expression and Labeling in E. coli :

-

Growth in Minimal Media: Grow E. coli BL21(DE3) cells harboring the expression plasmid in minimal medium at 37°C until the OD₆₀₀ reaches 0.6.[13]

-

Induction and Labeling: Reduce the temperature to 18°C. Add 5-fluoroindole (dissolved in DMSO) to the culture, followed by induction with IPTG (e.g., 0.5 mM).[13] Alternatively, for direct incorporation of 5-FW, glyphosate can be used to inhibit the shikimate pathway, making the cells auxotrophic for aromatic amino acids, which are then supplied in the medium, including 5-FW.[14]

-

Harvesting: Incubate the culture at 18°C for 18-20 hours before harvesting the cells by centrifugation.[13]

Protein Purification and Analysis Workflow

The general workflow for producing and analyzing 5-FW labeled proteins is depicted below.

Caption: General workflow for 5-FW labeled protein production and analysis.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local environment of the fluorine atom, making it an excellent tool for studying protein conformation and ligand binding.

-

Sample Preparation: Purified 5-FW labeled protein is buffer-exchanged into a suitable NMR buffer (e.g., 10 mM NaPi, 100 mM NaCl, pH 7.4).[3]

-

Data Acquisition: ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Typical parameters include a relaxation delay of 1.0 s and a sweep width of 20 kHz, with data collected over several hours.[3]

-

Data Analysis: The chemical shift of the ¹⁹F signal from the incorporated 5-FW is compared to that of free 5-FW in solution. Changes in the chemical shift upon addition of ligands or changes in experimental conditions (e.g., temperature, pH) provide information about alterations in the local environment of the 5-FW residue.[15]

Fluorescence Spectroscopy

The intrinsic fluorescence of the indole ring of 5-FW can be used to monitor changes in the protein's environment.

-

Sample Preparation: Prepare samples of the 5-FW labeled protein in a fluorescence-compatible buffer in a quartz cuvette.[3]

-

Data Acquisition: Collect fluorescence emission spectra using a spectrofluorometer. A common excitation wavelength is 295 nm to selectively excite tryptophan residues.[3] Emission is typically scanned from 300 to 500 nm.[3]

-

Data Analysis: Changes in the fluorescence intensity and the wavelength of maximum emission (λ_max) can indicate changes in the polarity of the environment surrounding the 5-FW residue, often associated with ligand binding or conformational changes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for 5-FW and its use in enzyme kinetics. Note that specific values can vary depending on the enzyme and experimental conditions.

| Parameter | Enzyme/System | Value | Significance | Reference |

| K_m (Michaelis Constant) | General | Low K_m indicates high affinity | A measure of the substrate concentration at which the reaction rate is half of V_max.[16][17][18] | [16][17][18] |

| V_max (Maximum Velocity) | General | Proportional to enzyme concentration | The maximum rate of reaction when the enzyme is saturated with substrate.[16][17][18] | [16][17][18] |

| ¹⁹F Chemical Shift (Free 5-FW) | α-Synuclein Study | -49.0 ppm | Reference for changes in protein environment. | [3] |

| ¹⁹F Chemical Shift (5-FW in α-Synuclein) | α-Synuclein Variants | -48.9 to -49.1 ppm | Small shifts indicate similar environments to free 5-FW in this unfolded protein. | [3] |

| Absorption Spectrum Shift (5-FW vs. Tryptophan) | General | ~5 nm red shift | Characteristic shift confirming incorporation. | [3] |

Synthesis, Availability, and Safety

5-Fluorotryptophan is commercially available from various suppliers in both L- and D-isomers, as well as racemic mixtures.[1][19][20] For research purposes requiring specific isotopic labeling, synthetic routes have been developed.[21] While 5-FW is a valuable research tool, it is important to note its potential for nonspecific cytotoxicity, which is thought to arise from the malfunctioning of enzymes into which it has been incorporated.[2] However, there are also instances where 5-FW substitution has led to increased catalytic activity.[2] The metabolic fate of fluorinated tryptophan analogues is an active area of research, with studies showing they can be processed by metabolic pathways, allowing for in vivo analysis of tryptophan metabolism using techniques like ¹⁹F NMR.[22]

Conclusion

5-Fluorotryptophan is a powerful and versatile substrate analogue for studying enzyme mechanisms. Its unique spectroscopic properties, combined with its structural similarity to tryptophan, provide researchers with a powerful tool to investigate enzyme kinetics, ligand binding, and conformational changes with high sensitivity. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of 5-FW in a wide range of biochemical and drug discovery research.

References

- 1. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]

- 2. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]

- 3. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Site-Directed Mutagenesis [protocols.io]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 14. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]

- 15. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 18. pharmacy180.com [pharmacy180.com]

- 19. 5-fluoro-d-tryptophan suppliers USA [americanchemicalsuppliers.com]

- 20. bluetigerscientific.com [bluetigerscientific.com]

- 21. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Fluorine Advantage: A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, medicinal chemistry, and materials science. This guide provides an in-depth exploration of the discovery, history, and evolving applications of fluorinated amino acids. It details the profound impact of fluorination on the physicochemical properties of amino acids and, consequently, on the structure, stability, and function of peptides and proteins. This document offers a comprehensive overview of synthetic methodologies, detailed experimental protocols, and the application of these unique building blocks in modulating biological pathways and enabling advanced analytical techniques.

A Historical Perspective: From a Natural Rarity to a Cornerstone of Modern Chemistry

The journey of fluorinated amino acids began with the discovery of the sole naturally occurring example, 4-fluoro-L-threonine, produced by the bacterium Streptomyces cattleya.[1] This discovery highlighted the potential for fluorine to be incorporated into biological systems. However, it was the burgeoning field of medicinal chemistry in the mid-20th century that truly catalyzed interest in organofluorine compounds. The successful development of the first fluoride-containing drug, fludrocortisone, in the 1950s, demonstrated that the introduction of fluorine could significantly enhance the biological properties of molecules.[2] This spurred a wave of research into the synthesis and application of a wide array of fluorinated organic molecules, including amino acids.

Early synthetic efforts were challenging, often requiring harsh reaction conditions.[1] Over the decades, advancements in synthetic organic chemistry have led to the development of more sophisticated and stereoselective methods for producing a diverse range of fluorinated amino acids. These synthetic amino acids have proven invaluable as tools to probe protein structure and function, enhance the therapeutic properties of peptides, and create novel biomaterials.[1][3] Today, fluorinated amino acids are integral to drug discovery programs and fundamental research, offering a unique way to modulate biological activity and stability.[4][5]

The Impact of Fluorination on Amino Acid Properties

The introduction of fluorine, the most electronegative element, into an amino acid's side chain dramatically alters its physicochemical properties. These changes, though seemingly subtle at the atomic level, have profound consequences for the behavior of the amino acid and its incorporation into larger biomolecules.

Electronic Effects and Acidity

Fluorine's strong electron-withdrawing nature influences the acidity (pKa) of the amino and carboxylic acid groups. Generally, fluorination leads to a decrease in the pKa values of both the carboxylic acid and the protonated amine, making them more acidic.[6][7] This alteration can impact the charge state of the amino acid at physiological pH and influence its interactions within a protein or at an enzyme's active site.

Hydrophobicity and Lipophilicity

The effect of fluorination on hydrophobicity is complex and context-dependent. While a single fluorine atom can increase hydrophobicity, highly fluorinated or perfluorinated chains can exhibit "fluorous" properties, leading to segregation from both aqueous and hydrocarbon environments.[8][9][10][11][12] This unique partitioning behavior can be exploited to enhance protein stability and drive specific molecular self-assembly.

Conformational Preferences

Fluorination can impose significant conformational constraints on the amino acid side chain and the peptide backbone. For instance, the stereospecific introduction of fluorine into proline residues can bias the pyrrolidine ring pucker and the cis-trans isomerization of the peptide bond, thereby influencing the secondary and tertiary structure of proteins.[4][13][14][15][16]

Quantitative Data on Fluorinated Amino Acids

The following tables summarize key quantitative data for a selection of fluorinated amino acids compared to their canonical counterparts.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Amino Acid | pKa (Carboxyl) | pKa (Amine) | Hydrophobicity (logP) |

| Glycine | 2.34 | 9.60 | -3.21 |

| Alanine | 2.34 | 9.69 | -2.71 |

| 3-Fluoro-DL-alanine | ~2.1 | ~8.8 | - |

| Valine | 2.32 | 9.62 | -1.79 |

| Leucine | 2.36 | 9.60 | -1.33 |

| 5,5,5,5',5',5'-Hexafluoroleucine | - | - | - |

| Phenylalanine | 1.83 | 9.13 | 1.49 |

| 4-Fluoro-DL-phenylalanine | 2.2 | 9.0 | 1.63 |

| Proline | 1.99 | 10.60 | -2.58 |

| (4R)-4-Fluoroproline | - | - | - |

| (4S)-4-Fluoroproline | - | - | - |

Table 2: Impact of Fluorination on Protein Stability

| Protein System | Fluorinated Amino Acid | Position of Incorporation | Change in Unfolding Free Energy (ΔΔG, kcal/mol) | Reference |

| GCN4 Leucine Zipper | 5,5,5,5',5',5'-Hexafluoroleucine | Core hydrophobic positions | +1.0 per substitution | [17] |

| Villin Headpiece | 5,5,5,5',5',5'-Hexafluoroleucine | Core hydrophobic positions | +0.6 per substitution | [18] |

| Collagen Model Peptide | (4R)-4-Fluoroproline | Yaa position in (Xaa-Yaa-Gly) repeat | +2.0 (relative to Pro) | [4] |

| Collagen Model Peptide | (4S)-4-Fluoroproline | Yaa position in (Xaa-Yaa-Gly) repeat | -3.5 (relative to Pro) | [4] |

Table 3: Enzyme Inhibition by Fluorinated Amino Acid Analogs

| Enzyme | Inhibitor | Type of Inhibition | Ki (nM) | Reference |

| Acetylcholinesterase | Diethyl fluoromethylphosphonate | Irreversible | - | [19] |

| Chymotrypsin | N-Acetyl-L-p-fluorophenylalaninal | Transition-state analog | 1,800 | - |

Note: Ki values are highly dependent on the specific assay conditions.

Synthetic Methodologies: Crafting Fluorinated Building Blocks

The synthesis of fluorinated amino acids has evolved significantly, with numerous strategies developed to introduce fluorine into various positions with high stereoselectivity.

Electrophilic and Nucleophilic Fluorination

Direct fluorination of amino acid precursors using electrophilic (e.g., Selectfluor®) or nucleophilic (e.g., DAST) fluorinating agents is a common strategy. The choice of reagent and substrate is crucial for controlling regioselectivity and stereoselectivity.

Asymmetric Synthesis

Enantiomerically pure fluorinated amino acids are often prepared through asymmetric synthesis. This can involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve high optical purity.

Synthesis from Fluorinated Building Blocks

An alternative approach involves starting with readily available fluorinated precursors and elaborating them into the desired amino acid structure. This method is particularly useful for preparing amino acids with trifluoromethyl or other polyfluorinated groups.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of fluorinated amino acids.

Protocol: Asymmetric Synthesis of a Monofluorinated Amino Acid

This protocol describes a general procedure for the asymmetric synthesis of a β-fluoro-α-amino acid via Sharpless asymmetric epoxidation and subsequent epoxide opening with a fluoride source.

Materials:

-

Allylic alcohol

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

(+)- or (-)-Diethyl tartrate (DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Tetrabutylammonium fluoride (TBAF) or other fluoride source

-

Sodium azide (NaN3)

-

Triphenylphosphine (PPh3)

-

Ammonium hydroxide (NH4OH)

-

Standard workup and purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Sharpless Asymmetric Epoxidation:

-

To a solution of the allylic alcohol in anhydrous DCM at -20 °C, add Ti(OiPr)4 and the appropriate chiral DET.

-

Stir for 30 minutes, then add TBHP dropwise.

-

Maintain the reaction at -20 °C for several hours to days, monitoring by TLC.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Purify the resulting chiral epoxy alcohol by flash chromatography.

-

-

Regioselective Epoxide Opening with Fluoride:

-

Dissolve the purified epoxy alcohol in anhydrous THF.

-

Add a solution of TBAF in THF and heat the reaction to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Perform an aqueous workup and purify the resulting fluorodiol by flash chromatography.

-

-

Conversion to the Azido Alcohol:

-

Protect the primary alcohol of the fluorodiol with a suitable protecting group (e.g., silyl ether).

-

Activate the secondary alcohol (e.g., as a mesylate or tosylate).

-

Displace the leaving group with sodium azide in a polar aprotic solvent (e.g., DMF).

-

Remove the protecting group from the primary alcohol.

-

-

Oxidation and Deprotection to the Amino Acid:

-

Oxidize the primary alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or TEMPO-catalyzed oxidation).

-

Reduce the azide to an amine via Staudinger reaction (PPh3, H2O) or catalytic hydrogenation.

-

The final fluorinated amino acid can be isolated after appropriate workup and purification.

-

Protocol: Incorporation of a Fluorinated Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a commercially available Fmoc-protected fluorinated amino acid into a peptide using standard Fmoc-based SPPS.

Materials:

-

Fmoc-Rink amide resin (or other suitable resin)

-

Fmoc-protected canonical amino acids

-

Fmoc-protected fluorinated amino acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIEA or NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (canonical or fluorinated) by pre-mixing with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Modulating Biological Pathways: The Case of Fluorinated RGD Peptides

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrins, a family of cell surface receptors that play a crucial role in cell adhesion, migration, and signaling. The incorporation of fluorinated amino acids into RGD peptides can modulate their binding affinity and selectivity for different integrin subtypes, thereby influencing downstream signaling pathways.

For example, fluorination of a proline residue within a cyclic RGD peptide can alter the peptide's conformation, leading to enhanced binding to the αvβ3 integrin, which is often overexpressed on tumor cells and angiogenic blood vessels.[5][20][21][22][23][24] This enhanced binding can lead to more effective inhibition of integrin-mediated signaling, potentially impacting cell proliferation and survival.

Below is a simplified representation of the integrin signaling pathway that can be modulated by fluorinated RGD peptides.

Advanced Applications and Experimental Workflows

Fluorinated amino acids have enabled the development of powerful analytical techniques and experimental workflows for studying biomolecular interactions and dynamics.

19F NMR Spectroscopy for Protein-Ligand Interactions

The fluorine nucleus (19F) is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological samples. Incorporating a fluorinated amino acid into a protein provides a sensitive handle to monitor changes in the local environment upon ligand binding.

The following diagram illustrates a typical workflow for a 19F NMR-based fragment screening experiment.

Site-Directed Mutagenesis for Fluorinated Amino Acid Incorporation

The incorporation of unnatural amino acids, including fluorinated ones, at specific sites in a protein expressed in E. coli often requires the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair and site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired position.

The workflow for this process is outlined below.

References

- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydrophobicity Scales [thegpm.org]

- 4. raineslab.com [raineslab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fhi.mpg.de [fhi.mpg.de]

- 9. An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 13. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pure.hw.ac.uk [pure.hw.ac.uk]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. KINETICS AND MECHANISM OF INHIBITION OF SERINE ESTERASES BY FLUORINATED AMINOPHOSPHONATES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymatic transhalogenation of dendritic RGD peptide constructs with the fluorinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]